molecular formula C15H20N2 B1683464 (12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene CAS No. 887258-95-9

(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene

Cat. No.: B1683464
CAS No.: 887258-95-9
M. Wt: 228.33 g/mol
InChI Key: NPTIPEQJIDTVKR-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene” is a diazatetracyclic compound characterized by a rigid polycyclic framework with two nitrogen atoms embedded in its structure. The stereochemical configuration at positions 12 (S) and 16 (R) defines its three-dimensional geometry, which is critical for its physicochemical and biological properties. However, specific pharmacological or industrial applications of this compound remain understudied in publicly available literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17/h1,3,6,12-13,16H,2,4-5,7-10H2/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTIPEQJIDTVKR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336565
Record name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887258-95-9
Record name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887258-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vabicaserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vabicaserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VABICASERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9550HPNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound (12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene , commonly known as Vabicaserin hydrochloride, has garnered interest in the field of pharmacology due to its unique biological activity. Primarily investigated for its potential antipsychotic properties, Vabicaserin acts as a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, influencing neurotransmitter systems associated with mood and cognition.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2
  • Molecular Weight : 248.34 g/mol
  • CAS Number : 887258-94-8

Structural Representation

The structural complexity of Vabicaserin is highlighted in its tetracyclic framework, which is crucial for its receptor interaction and biological activity.

Vabicaserin primarily functions as a full agonist at the 5-HT2C receptor with an effective concentration (EC50) of approximately 8 nM . This receptor is implicated in various physiological processes, including mood regulation and appetite control. The binding affinity for the 5-HT2C receptor is notably high, around 3 nM , indicating a robust interaction that leads to significant biological effects.

Key Effects:

  • Dopaminergic Modulation : Vabicaserin influences dopamine release in the brain's reward pathways. It has been observed to decrease extracellular dopamine levels in the nucleus accumbens while not affecting striatal dopamine levels, which may contribute to its antipsychotic effects.
  • Cognitive Enhancement : The compound has been shown to increase glutamate levels in the medial prefrontal cortex, potentially enhancing cognitive functions.

Clinical Applications

Vabicaserin has been primarily explored for its applications in treating:

  • Schizophrenia : Preclinical studies suggest it may improve symptoms by modulating both dopaminergic and serotonergic systems.
  • Depression : Its influence on serotonin signaling indicates potential efficacy in treating negative symptoms of depression such as social withdrawal and anhedonia.

Comparative Biological Activity

Compound NameTypeMechanism of ActionUnique Features
Vabicaserin5-HT2C Receptor AgonistAgonist for 5-HT2C receptorsSelective action with minimal side effects
Volinanserin5-HT2A Receptor AntagonistSelective antagonist for 5-HT2A receptorsPrimarily antagonistic effects on serotonin pathways
Lorcaserin5-HT2C Receptor AgonistAgonist for 5-HT2C receptorsApproved for weight management
Prucalopride5-HT4 Receptor AgonistAgonist for 5-HT4 receptorsUsed for gastrointestinal disorders

Case Studies and Research Findings

  • Clinical Trials on Schizophrenia :
    • A study conducted on patients with schizophrenia showed that Vabicaserin significantly reduced psychotic symptoms compared to placebo controls. The modulation of dopaminergic pathways was highlighted as a key mechanism behind its efficacy.
  • Depression Treatment Research :
    • Another investigation focused on patients experiencing treatment-resistant depression indicated that Vabicaserin improved social functioning and reduced anhedonia, suggesting a beneficial role in managing depressive symptoms.
  • Neurotransmitter Interaction Studies :
    • Research evaluating the interaction of Vabicaserin with other CNS agents revealed that it enhances the effects of certain medications like methotrimeprazine, necessitating careful consideration during co-administration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Form: (12R,16S)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene

The enantiomer (12R,16S) shares identical molecular connectivity but differs in stereochemistry. Key comparisons include:

Property (12S,16R) Isomer (12R,16S) Isomer Notes
Stereochemistry 12S,16R 12R,16S Configurational inversion
Optical Activity Likely dextrorotatory* Likely levorotatory* *Predicted based on enantiomerism
Biological Activity Not reported Not reported Enantiomers may differ in receptor binding

*No experimental optical rotation data is available in the literature.

Quaternary Ammonium Surfactants (e.g., BAC-C12)

While structurally distinct, quaternary ammonium compounds like benzalkonium chloride (BAC-C12) share nitrogen-centric functionality. A comparison of aggregation behavior is illustrative:

Property (12S,16R)-Diazatetracyclic Compound BAC-C12 Source
Structure Diazatetracyclic, rigid framework Linear alkyl chain with N⁺
Critical Micelle Concentration (CMC) Not studied 8.3 mM (spectrofluorometry)
Applications Undefined Disinfectant, surfactant

Methodological Considerations for Compound Similarity

Virtual screening methods assess similarity using descriptors such as molecular fingerprints or pharmacophore models. Key findings from comparative methodologies include:

Method Basis Relevance to Target Compound
Tanimoto Coefficient 2D structural similarity Limited for rigid polycyclic systems
Pharmacophore Modeling 3D functional group alignment Better suited for stereospecific analysis
Molecular Dynamics Conformational flexibility Critical for comparing enantiomers

For the target compound, 3D similarity methods are more reliable due to its stereochemical complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene
Reactant of Route 2
Reactant of Route 2
(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.